Calpain-2-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

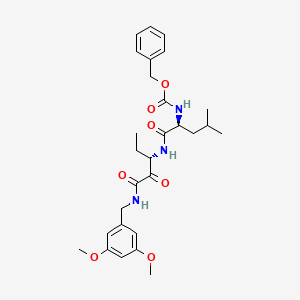

C28H37N3O7 |

|---|---|

Molecular Weight |

527.6 g/mol |

IUPAC Name |

benzyl N-[(2S)-1-[[(3S)-1-[(3,5-dimethoxyphenyl)methylamino]-1,2-dioxopentan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |

InChI |

InChI=1S/C28H37N3O7/c1-6-23(25(32)27(34)29-16-20-13-21(36-4)15-22(14-20)37-5)30-26(33)24(12-18(2)3)31-28(35)38-17-19-10-8-7-9-11-19/h7-11,13-15,18,23-24H,6,12,16-17H2,1-5H3,(H,29,34)(H,30,33)(H,31,35)/t23-,24-/m0/s1 |

InChI Key |

ZPKXXXUPXHNDFV-ZEQRLZLVSA-N |

Isomeric SMILES |

CC[C@@H](C(=O)C(=O)NCC1=CC(=CC(=C1)OC)OC)NC(=O)[C@H](CC(C)C)NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CCC(C(=O)C(=O)NCC1=CC(=CC(=C1)OC)OC)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Intricacies of Calpain-2 Inhibition: A Technical Guide to Calpain-2-IN-1

For Immediate Release

This technical guide provides an in-depth analysis of Calpain-2-IN-1, a selective inhibitor of calpain-2, for researchers, scientists, and drug development professionals. This document outlines the inhibitor's mechanism of action, presents key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways.

Core Mechanism of Action

This compound is a highly selective, isoform-specific inhibitor of calpain-2, a calcium-dependent cysteine protease.[1][2] While the precise molecular interaction is not extensively published, its inclusion in covalent screening libraries suggests that it likely acts as a covalent inhibitor, forming a stable bond with the active site of calpain-2. This targeted inhibition prevents the proteolytic activity of calpain-2, which has been implicated in a variety of cellular processes, including apoptosis and lysosomal dysfunction.

The significance of selective calpain-2 inhibition is underscored by the contrasting roles of the two major calpain isoforms. Calpain-1 is often associated with neuroprotective functions, while calpain-2 is linked to neurodegenerative processes.[3][4] Therefore, specific inhibitors of calpain-2 like this compound are valuable tools for dissecting the distinct functions of these proteases and hold therapeutic potential for conditions where calpain-2 overactivity is a contributing factor.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified, demonstrating a significant preference for calpain-2 over calpain-1. This selectivity is crucial for targeted research and potential therapeutic applications.

| Inhibitor | Target | Ki (nM) | Reference |

| This compound | Calpain-1 | 181 | [1][2] |

| This compound | Calpain-2 | 7.8 | [1][2] |

Table 1: Inhibitory Potency of this compound. The inhibition constant (Ki) indicates the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value signifies greater potency.

Signaling Pathways

Calpain-2 is a key player in multiple signaling cascades, particularly those leading to cellular demise. By inhibiting calpain-2, this compound can modulate these pathways.

References

Calpain-2-IN-1: A Technical Guide to its Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of Calpain-2-IN-1, a potent and specific inhibitor of calpain-2. This document details its inhibitory activity, the methodologies used to determine its selectivity, and its place within the broader context of calpain signaling pathways.

Introduction to Calpains and the Significance of Selective Inhibition

Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play crucial roles in a variety of cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis. The two most ubiquitous isoforms, calpain-1 (μ-calpain) and calpain-2 (m-calpain), exhibit distinct and often opposing functions. Calpain-1 is generally considered to be involved in pro-survival pathways, while calpain-2 activation is frequently linked to cell death and neurodegeneration.[1][2][3] This functional dichotomy underscores the critical need for isoform-specific inhibitors to dissect their individual roles and for the development of targeted therapeutics.

This compound has emerged as a valuable research tool for investigating the specific functions of calpain-2. Its high selectivity allows for the precise modulation of calpain-2 activity, minimizing off-target effects on calpain-1 and other proteases.

Quantitative Selectivity Profile of this compound

The inhibitory potency and selectivity of this compound have been determined through in vitro enzymatic assays. The key quantitative data are summarized in the table below.

| Target Enzyme | Ki (nM) | Selectivity (fold vs. Calpain-2) |

| Calpain-2 | 7.8 | - |

| Calpain-1 | 181 | ~23-fold |

Table 1: Inhibitory potency (Ki) of this compound against human calpain-1 and calpain-2.[4]

As the data indicates, this compound exhibits a more than 23-fold higher affinity for calpain-2 over calpain-1, highlighting its significant isoform specificity.[4] While a comprehensive screening against a broad panel of other proteases for this compound is not publicly available, similar selective calpain-2 inhibitors like NA-184 have been shown to lack significant inhibition against a variety of other cysteine and serine proteases at concentrations up to 10 µM, suggesting a favorable broader selectivity profile for this class of inhibitors.[5]

Experimental Methodologies

The determination of the selectivity profile of calpain inhibitors involves a combination of biochemical and cell-based assays. Below are detailed protocols representative of the key experiments used in the characterization of inhibitors like this compound.

In Vitro Calpain Inhibition Assay (Fluorometric)

This assay quantifies the enzymatic activity of purified calpains in the presence of an inhibitor.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of an inhibitor against purified calpain-1 and calpain-2.

Materials:

-

Recombinant human calpain-1 and calpain-2

-

Calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)

-

Assay buffer (e.g., 50 mM HEPES, 50 mM NaCl, 2 mM EDTA, 5 mM β-mercaptoethanol, pH 7.4)

-

Calcium Chloride (CaCl2) solution

-

This compound or other test inhibitors

-

96-well black microplates

-

Fluorometric microplate reader (Excitation: ~380-400 nm, Emission: ~460-505 nm)

Protocol:

-

Prepare a serial dilution of the inhibitor in DMSO. Further dilute in assay buffer to the final desired concentrations.

-

In a 96-well plate, add the assay buffer, the inhibitor dilution, and the calpain substrate.

-

Initiate the reaction by adding the recombinant calpain enzyme (calpain-1 or calpain-2) and CaCl2 to the wells. The final CaCl2 concentration should be in the micromolar range for calpain-1 and millimolar range for calpain-2.

-

Immediately place the plate in a pre-warmed fluorometric microplate reader.

-

Monitor the increase in fluorescence intensity over time, which corresponds to the cleavage of the fluorogenic substrate.

-

Calculate the initial reaction rates (V0) from the linear portion of the fluorescence curves.

-

Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the substrate is known.

Cellular Calpain Activity Assay (Western Blot for Spectrin Cleavage)

This assay assesses the ability of an inhibitor to block calpain activity within a cellular context.

Objective: To determine the cellular potency of a calpain inhibitor by measuring the reduction in the cleavage of an endogenous calpain substrate, αII-spectrin.

Materials:

-

Cell line (e.g., neuronal cell line like SH-SY5Y or cortical neurons)

-

Cell culture medium and supplements

-

Calpain activator (e.g., ionomycin, NMDA)

-

This compound or other test inhibitors

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membranes and transfer apparatus

-

Primary antibody against αII-spectrin (recognizing both the full-length protein and cleavage products)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Plate cells and allow them to adhere and grow to the desired confluency.

-

Pre-incubate the cells with various concentrations of the calpain inhibitor for a specified period (e.g., 1 hour).

-

Induce calpain activation by treating the cells with a calpain activator (e.g., ionomycin). Include a vehicle-treated control group.

-

After the incubation period, wash the cells with cold PBS and lyse them using lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibody against αII-spectrin overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and capture the image.

-

Quantify the band intensities for full-length αII-spectrin (~280 kDa) and its calpain-specific cleavage products (e.g., 145/150 kDa).[6] A decrease in the intensity of the cleavage products in the presence of the inhibitor indicates its cellular efficacy.

Signaling Pathways and Experimental Workflows

Calpain-2 Signaling in Neuronal Apoptosis

Calpain-2 activation is a key event in the signaling cascade leading to neuronal apoptosis. The following diagram illustrates the central role of calpain-2 and the point of intervention for an inhibitor like this compound.

Caption: Calpain-2-mediated apoptotic signaling pathway.

Experimental Workflow for Inhibitor Selectivity Profiling

The systematic evaluation of a new chemical entity for its inhibitory activity and selectivity follows a well-defined workflow, from initial high-throughput screening to detailed characterization.

Caption: Workflow for calpain inhibitor screening and profiling.

Conclusion

This compound is a highly selective inhibitor of calpain-2, demonstrating a clear preference over its closely related isoform, calpain-1. This specificity, established through rigorous in vitro and cellular assays, makes it an invaluable tool for elucidating the distinct pathological and physiological roles of calpain-2. The methodologies and workflows described herein provide a framework for the comprehensive evaluation of calpain inhibitors, a critical step in the development of novel therapeutics for a range of disorders, including neurodegenerative diseases and traumatic brain injury.

References

- 1. Calpain-2 as a therapeutic target for acute neuronal injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calpain-1 and Calpain-2 in the Brain: New Evidence for a Critical Role of Calpain-2 in Neuronal Death [mdpi.com]

- 3. Regulatory role of calpain in neuronal death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

Calpain-2-IN-1: A Technical Guide to Isoform-Specific Calpain Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Calpain-2-IN-1, a selective inhibitor of Calpain-2, and its comparative inhibitory activity against Calpain-1. This document outlines the quantitative inhibition data, a detailed experimental protocol for determining inhibitor constants (Ki), and an overview of the distinct signaling pathways regulated by Calpain-1 and Calpain-2.

Data Presentation: Comparative Inhibition of Calpain Isoforms

The inhibitory potency of this compound against human Calpain-1 and Calpain-2 is summarized below. The data highlights the compound's significant selectivity for Calpain-2.

| Inhibitor | Target | Ki Value (nM) |

| This compound | Calpain-1 | 181 |

| This compound | Calpain-2 | 7.8[1] |

Note: Another selective Calpain-2 inhibitor, Z-Leu-Abu-CONH-CH2-C6H3(3,5-(OMe)2), has reported Ki values of 1.3 µM for Calpain-1 and 25 nM for Calpain-2, demonstrating a 50-fold selectivity for Calpain-2.[2]

Experimental Protocols: Determination of Calpain Inhibition Ki Values

The following is a detailed methodology for determining the inhibitor constant (Ki) of a test compound, such as this compound, against purified Calpain-1 and Calpain-2. This protocol is based on established fluorometric calpain activity assays.

Materials:

-

Purified human Calpain-1 and Calpain-2 enzymes

-

Fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)

-

Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM DTT, 0.1% CHAPS)

-

Calcium Chloride (CaCl2) solution

-

The test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplates

-

Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Enzyme and Substrate Preparation:

-

Reconstitute purified Calpain-1 and Calpain-2 in assay buffer to the desired stock concentrations.

-

Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute it in assay buffer to the working concentration.

-

-

Inhibitor Preparation:

-

Prepare a serial dilution of the test inhibitor (this compound) in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

-

-

Assay Setup:

-

To each well of a 96-well microplate, add the following in order:

-

Assay Buffer

-

Test inhibitor at various concentrations (or vehicle control)

-

Purified Calpain-1 or Calpain-2 enzyme

-

-

Incubate the enzyme and inhibitor mixture at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.

-

-

Initiation of Reaction and Measurement:

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Immediately place the microplate in a pre-warmed fluorometric plate reader.

-

Measure the increase in fluorescence intensity over time (kinetic read). The rate of substrate cleavage is proportional to the enzyme activity.

-

-

Data Analysis:

-

Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Plot the enzyme activity (initial velocity) against the logarithm of the inhibitor concentration.

-

Fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Calculate the inhibitor constant (Ki) from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

-

Signaling Pathways and Visualization

Calpain-1 and Calpain-2, despite their structural similarities, participate in distinct and often opposing signaling pathways, leading to different cellular outcomes.[3][4] Calpain-1 is generally associated with cell survival and synaptic plasticity, while Calpain-2 is often implicated in cell death and neurodegeneration.[2][3]

The distinct functions of these two isoforms are thought to be due, in part, to their differential subcellular localization and their association with different protein partners through their C-terminal PDZ binding domains.[4]

Below are diagrams illustrating the simplified, distinct signaling pathways of Calpain-1 and Calpain-2.

Caption: Calpain-1 Signaling Pathway

References

The Role of Calpain-2 Inhibition in Neurodegeneration: A Technical Guide to Calpain-2-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Calpain-2-IN-1, a selective inhibitor of calpain-2, and its application in the study of neurodegenerative diseases. This document outlines the compound's inhibitory profile, the critical role of calpain-2 in neuronal death pathways, and detailed protocols for relevant experimental models.

Introduction: The Dichotomous Role of Calpains in Neuronal Fate

Calpains are a family of calcium-dependent cysteine proteases that play a crucial role in various cellular processes. In the central nervous system, two major isoforms, calpain-1 (μ-calpain) and calpain-2 (m-calpain), exhibit opposing functions that are critical in determining neuronal survival or demise.[1] Calpain-1 activation is generally associated with neuroprotective pathways and is essential for synaptic plasticity.[2] In contrast, overactivation of calpain-2 is a key event in the pathophysiology of several neurodegenerative conditions, including traumatic brain injury (TBI), Alzheimer's disease, and Parkinson's disease.[1][2][3] Calpain-2 activation is linked to the cleavage of key cellular proteins, leading to apoptosis, disruption of autophagy, and ultimately, neuronal cell death.[1][4] This opposing functionality makes selective inhibition of calpain-2 a promising therapeutic strategy for a range of neurological disorders.

Quantitative Data on Selective Calpain-2 Inhibitors

Selective inhibition of calpain-2 is crucial to avoid interfering with the neuroprotective functions of calpain-1. Below is a summary of the in vitro inhibitory activities of two selective calpain-2 inhibitors, this compound and NA-184.

| Compound | Target | Inhibitory Constant (Ki) | IC50 | Selectivity (Calpain-1/Calpain-2) | Reference |

| This compound | Calpain-1 | 181 nM | - | ~23-fold | [5] |

| Calpain-2 | 7.8 nM | - | [5] | ||

| NA-184 | Human Calpain-1 | 309 nM | - | ~6.2-fold | [6] |

| Human Calpain-2 | 50 nM | - | [6] | ||

| Mouse Calpain-1 | - | 2826 nM | ~21-fold | [6] | |

| Mouse Calpain-2 | - | 134 nM | [6] |

Signaling Pathways in Calpain-Mediated Neurodegeneration

The differential roles of calpain-1 and calpain-2 are attributed to their distinct downstream signaling cascades. The following diagrams illustrate the opposing pathways and the mechanism of calpain-2-mediated neurodegeneration.

Experimental Protocols

The following are detailed methodologies for key experiments used to study the role of calpain-2 in neurodegeneration and to evaluate the efficacy of inhibitors like this compound.

In Vitro Calpain Activity Assay (Fluorogenic)

This protocol is adapted from commercially available kits for the quantitative determination of calpain-1 and calpain-2 activity.[7][8][9]

Materials:

-

Cell lysates or purified calpain

-

Assay Buffer

-

Activation Buffer (containing CaCl2)

-

Calpain Substrate (e.g., Suc-LLVY-AMC or Ac-LLY-AFC)

-

This compound or other inhibitors

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Sample Preparation: Prepare cell lysates by homogenizing cells or tissues in a suitable lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant. Determine the protein concentration of the lysate.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

Cell lysate (e.g., 50-200 µg of protein) or purified calpain.

-

This compound at various concentrations (for inhibition studies).

-

Assay Buffer to bring the total volume to 85 µL.

-

For a positive control, use active calpain. For a negative control, use a known calpain inhibitor or untreated cell lysate.

-

-

Initiate Reaction: Add 10 µL of 10X Reaction Buffer and 5 µL of Calpain Substrate to each well.

-

Incubation: Incubate the plate at 37°C for 1 hour in the dark.

-

Measurement: Read the fluorescence at an excitation wavelength of ~360-400 nm and an emission wavelength of ~460-505 nm.

-

Data Analysis: Calpain activity can be expressed as Relative Fluorescence Units (RFU) or quantified using a standard curve generated with free AMC or AFC.

Western Blotting for Calpain-2 and its Substrates

This protocol allows for the detection and quantification of calpain-2 protein levels and the cleavage of its substrates (e.g., spectrin).

Materials:

-

Cell or tissue lysates

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against Calpain-2 (e.g., Proteintech 11472-1-AP)[10]

-

Primary antibody against a calpain substrate (e.g., spectrin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Calpain-2 at 1:1000 to 1:5000 dilution) overnight at 4°C with gentle agitation.[10]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software.

Controlled Cortical Impact (CCI) Model of Traumatic Brain Injury (TBI) in Mice

The CCI model is a widely used and reproducible method to induce focal TBI in rodents.[4][5][6]

Materials:

-

Adult mice (e.g., C57BL/6)

-

Anesthesia (e.g., isoflurane or ketamine/xylazine)

-

Stereotaxic frame

-

CCI device with an impactor tip (e.g., 3 mm)

-

Surgical tools

-

Bone wax or gelfoam

-

Sutures or surgical glue

Procedure:

-

Anesthesia and Preparation: Anesthetize the mouse and place it in a stereotaxic frame. Shave the scalp and clean the surgical area.

-

Craniotomy: Make a midline incision to expose the skull. Perform a craniotomy (e.g., 4-5 mm diameter) over the desired cortical region (e.g., parietal cortex), keeping the dura mater intact.

-

Impaction: Position the CCI device over the exposed dura. Set the impact parameters (e.g., velocity: 2-3 m/s, depth: 1.5-2.5 mm, dwell time: 100-300 ms).[4][6] Trigger the impactor to induce the injury.

-

Closure: Control any bleeding and close the scalp incision with sutures or surgical glue.

-

Post-operative Care: Provide post-operative analgesia and monitor the animal for recovery.

-

Inhibitor Administration: this compound can be administered at various time points post-injury (e.g., intravenously 1 hour after TBI) to assess its neuroprotective effects.[1]

Immunohistochemistry (IHC) for Calpain-2 in Brain Tissue

IHC is used to visualize the localization and expression of calpain-2 within the brain tissue following TBI or in other neurodegenerative models.

Materials:

-

Fixed, paraffin-embedded or frozen brain sections

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Blocking solution (e.g., normal goat serum)

-

Primary antibody against Calpain-2 (e.g., 1:300 dilution)[1]

-

Biotinylated secondary antibody

-

Avidin-biotin complex (ABC) reagent

-

DAB substrate kit

-

Microscope

Procedure:

-

Deparaffinization and Rehydration: If using paraffin-embedded sections, deparaffinize in xylene and rehydrate through a graded series of ethanol.

-

Antigen Retrieval: Perform heat-induced antigen retrieval by incubating the slides in antigen retrieval solution.

-

Blocking: Block non-specific binding sites with blocking solution for 30-60 minutes.

-

Primary Antibody Incubation: Incubate the sections with the primary anti-Calpain-2 antibody overnight at 4°C.

-

Washing: Wash the sections with PBS or TBS.

-

Secondary Antibody Incubation: Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.

-

ABC Staining: Incubate with the ABC reagent.

-

Visualization: Develop the signal using a DAB substrate kit, which will produce a brown precipitate at the site of the antigen.

-

Counterstaining and Mounting: Counterstain with a nuclear stain like hematoxylin, dehydrate, and coverslip.

-

Imaging: Visualize and capture images using a light microscope.

Conclusion

The selective inhibition of calpain-2 presents a compelling therapeutic avenue for the treatment of neurodegenerative diseases. This compound and other selective inhibitors provide valuable tools for researchers to dissect the complex signaling pathways involved in neuronal cell death and to evaluate the potential of calpain-2 as a drug target. The experimental protocols detailed in this guide offer a framework for investigating the efficacy of such inhibitors in relevant in vitro and in vivo models of neurodegeneration. Further research in this area holds the promise of developing novel treatments for a range of devastating neurological disorders.

References

- 1. Calpain-1 and Calpain-2 in the Brain: New Evidence for a Critical Role of Calpain-2 in Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. A Controlled Cortical Impact Mouse Model for Mild Traumatic Brain Injury [bio-protocol.org]

- 4. Murine Model of Controlled Cortical Impact for the Induction of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Controlled Cortical Impact Model of Mouse Brain Injury with Therapeutic Transplantation of Human Induced Pluripotent Stem Cell-Derived Neural Cells [jove.com]

- 6. Frontiers | Modified Protocol to Enable the Study of Hemorrhage and Hematoma in a Traumatic Brain Injury Mouse Model [frontiersin.org]

- 7. merckmillipore.com [merckmillipore.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. abcam.com [abcam.com]

- 10. Calpain 2 antibody (11472-1-AP) | Proteintech [ptglab.com]

The Chemical Probe Calpain-2-IN-1: A Technical Guide for Investigating Calpain Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play crucial roles in a variety of cellular processes, including signal transduction, cell motility, and apoptosis. The two most ubiquitous isoforms, calpain-1 and calpain-2, have been identified as key players in both physiological and pathological processes. Notably, these two isoforms often exhibit opposing functions. Calpain-1 activation is generally associated with neuroprotective and cell survival pathways, whereas calpain-2 activation is frequently linked to neurodegeneration and cell death.[1][2][3][4] This functional dichotomy makes the development of isoform-specific inhibitors critical for dissecting their individual roles and for therapeutic intervention. Calpain-2-IN-1 is a potent and selective chemical probe designed to inhibit calpain-2, offering researchers a valuable tool to investigate its specific functions in cellular and disease models. This technical guide provides an in-depth overview of this compound, including its biochemical properties, experimental protocols, and its application in studying calpain-2-mediated signaling pathways.

Core Data and Properties of this compound

This compound is a valuable tool for researchers due to its demonstrated potency and selectivity for calpain-2 over its closely related isoform, calpain-1. This selectivity is crucial for accurately attributing biological effects to the inhibition of calpain-2.

| Property | Value | Reference |

| Calpain-2 Ki | 7.8 nM | [No specific citation found in search results] |

| Calpain-1 Ki | 181 nM | [No specific citation found in search results] |

| Selectivity (Calpain-1/Calpain-2) | ~23-fold | [No specific citation found in search results] |

Key Signaling Pathways Modulated by Calpain-2

Calpain-2 is implicated in a number of critical signaling pathways, often with detrimental outcomes in the context of disease. Understanding these pathways is essential for designing and interpreting experiments using this compound.

Neurodegenerative Signaling Cascade

In neuronal cells, the overactivation of calpain-2 is a key event in neurodegenerative processes. Activation of extrasynaptic NMDA receptors leads to a sustained influx of calcium, activating calpain-2. Activated calpain-2 then cleaves and inactivates key substrates such as STEP (Striatal-Enriched protein tyrosine Phosphatase) and PTPN13 (Protein Tyrosine Phosphatase Non-Receptor Type 13), leading to the activation of downstream cell death pathways.[2][4][5]

mTOR Signaling Pathway in Protein Synthesis

Calpain-2 has been shown to play a role in the regulation of the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth and protein synthesis. Specifically, calpain-2 can degrade PTEN (Phosphatase and Tensin Homolog), a negative regulator of the PI3K/Akt pathway, which lies upstream of mTOR.[4][6][7] By degrading PTEN, calpain-2 can lead to the activation of mTOR and subsequent downstream effects on protein synthesis.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the role of calpain-2 using this compound.

In Vitro Calpain Activity Assay

This protocol is designed to measure the direct inhibitory effect of this compound on purified calpain-2 activity using a fluorogenic substrate.

Materials:

-

Purified human calpain-1 and calpain-2 (recombinant)

-

This compound

-

Calpain activity assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 1 mM DTT)

-

Fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC or Ac-LLY-AFC)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).

-

In a 96-well plate, add the diluted this compound or vehicle control.

-

Add purified calpain-2 (or calpain-1 for selectivity testing) to each well.

-

Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic calpain substrate to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) in kinetic mode for 30-60 minutes at 37°C.

-

Calculate the rate of substrate cleavage (slope of the linear portion of the kinetic curve).

-

Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Calpain Activity Assay (Western Blot for Substrate Cleavage)

This protocol assesses the ability of this compound to inhibit calpain-2 activity within a cellular context by monitoring the cleavage of a known calpain substrate, such as spectrin or PTEN.

Materials:

-

Cell line of interest (e.g., neuronal cells, cancer cells)

-

This compound

-

Cell culture medium and supplements

-

Calcium ionophore (e.g., ionomycin) or other calpain-activating stimulus

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against the calpain substrate (e.g., anti-spectrin, anti-PTEN) and its cleavage product

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Plate cells and allow them to adhere and grow to the desired confluency.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

Induce calpain activation by treating the cells with a calcium ionophore (e.g., 1-5 µM ionomycin) for a specific duration (e.g., 15-60 minutes). Include a non-stimulated control.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against the full-length substrate and/or its specific cleavage product.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the extent of substrate cleavage and the inhibitory effect of this compound.

In Vivo Neuroprotection Assay in a Traumatic Brain Injury (TBI) Model

This protocol describes the use of this compound in a mouse model of TBI to evaluate its neuroprotective effects.[1][8][9]

Materials:

-

Mice (e.g., C57BL/6)

-

Controlled cortical impact (CCI) device

-

Anesthetics

-

This compound formulated for in vivo administration (e.g., in a vehicle of DMSO and corn oil)

-

TUNEL staining kit for assessing apoptosis

-

Antibodies for immunohistochemistry (e.g., anti-NeuN for neurons, anti-Iba1 for microglia)

-

Microscope for imaging brain sections

Procedure:

-

Anesthetize the mice and perform a craniotomy.

-

Induce a TBI using a CCI device with defined parameters (e.g., impactor tip size, velocity, and depth). Sham-operated animals undergo the same surgical procedure without the impact.

-

Administer this compound or vehicle to the mice at a specific time point post-injury (e.g., 1 hour) via a suitable route (e.g., intraperitoneal or intravenous injection).

-

At a predetermined time after TBI (e.g., 24 or 72 hours), euthanize the animals and perfuse them with saline followed by paraformaldehyde.

-

Harvest the brains, post-fix, and cryoprotect them.

-

Section the brains and perform TUNEL staining to quantify the number of apoptotic cells in the perilesional cortex.

-

Perform immunohistochemistry for neuronal and glial markers to assess tissue damage and inflammation.

-

Quantify the lesion volume and the number of TUNEL-positive cells to determine the neuroprotective efficacy of this compound.

Conclusion

This compound is a potent and selective chemical probe that enables the specific investigation of calpain-2's roles in various biological processes. Its ability to differentiate between the often-opposing functions of calpain-1 and calpain-2 makes it an invaluable tool for researchers in fields such as neuroscience, cancer biology, and cardiovascular research. The experimental protocols provided in this guide offer a starting point for utilizing this compound to dissect calpain-2-mediated signaling pathways and to explore its therapeutic potential in preclinical models of disease. As with any chemical probe, careful experimental design and appropriate controls are essential for generating robust and interpretable data.

References

- 1. news.westernu.edu [news.westernu.edu]

- 2. Calpain-2 Inhibitors as Therapy for Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Calpain-1 and calpain-2: the yin and yang of synaptic plasticity and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Calpain-2-Mediated PTEN Degradation Contributes to BDNF-Induced Stimulation of Dendritic Protein Synthesis | Journal of Neuroscience [jneurosci.org]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Calpain-2 Inhibitors as Therapy for Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

Calpain-2 substrate identification using Calpain-2-IN-1

An In-Depth Technical Guide to Calpain-2 Substrate Identification Using the Selective Inhibitor Calpain-2-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calpain-2, a calcium-dependent cysteine protease, is a critical regulator of numerous cellular processes, and its dysregulation is implicated in a range of pathologies, including neurodegenerative diseases and cancer.[1][2] The identification of its specific substrates is paramount to understanding its biological functions and for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the methodologies for identifying Calpain-2 substrates, with a particular focus on the application of this compound, an isoform-specific inhibitor.[3] This document details experimental protocols for quantitative proteomics, data analysis, and validation of putative substrates, and includes visualizations of key signaling pathways and experimental workflows.

Introduction to Calpain-2 and Substrate Identification

Calpains are intracellular, non-lysosomal cysteine proteases that perform limited and specific cleavage of their protein substrates in response to calcium signaling.[4] The two most ubiquitous isoforms, Calpain-1 (μ-calpain) and Calpain-2 (m-calpain), exhibit distinct calcium sensitivities and often have opposing physiological roles.[5][6] While Calpain-1 is often associated with neuroprotective pathways, Calpain-2 activation has been linked to neurodegeneration and cancer progression.[6][7][8] This functional dichotomy underscores the importance of isoform-specific substrate identification.

The primary challenge in elucidating the Calpain-2 degradome lies in distinguishing its activity from that of the highly homologous Calpain-1.[5] The advent of isoform-specific inhibitors, such as this compound, provides a powerful chemical tool to dissect the specific roles of Calpain-2.[3] this compound exhibits a significantly higher affinity for Calpain-2 (Ki = 7.8 nM) compared to Calpain-1 (Ki = 181 nM), enabling the targeted inhibition of Calpain-2 activity in cellular and in vitro systems.[3]

This guide will focus on a quantitative proteomics approach, specifically Terminal Amine Isotopic Labeling of Substrates (TAILS), also known as N-terminomics, to identify Calpain-2 substrates by comparing the proteome of cells treated with and without this compound.[1][9][10][11]

Experimental Workflow for Calpain-2 Substrate Identification

The overall workflow for identifying Calpain-2 substrates using this compound involves cell culture and treatment, protein extraction, quantitative proteomics, bioinformatics analysis, and subsequent validation of candidate substrates.

Detailed Experimental Protocols

Cell Culture and Treatment

-

Cell Line Selection: Choose a cell line known to express Calpain-2. Human neuroblastoma SH-SY5Y cells or monocytic THP-1 cells are suitable models.[9][10]

-

Culture Conditions: Culture the selected cells in appropriate media and conditions until they reach approximately 80% confluency.

-

Treatment Groups:

-

Vehicle Control: Treat cells with the vehicle (e.g., DMSO) used to dissolve this compound.

-

This compound: Treat cells with an optimized concentration of this compound (e.g., 10-50 µM, preliminary dose-response experiments are recommended).

-

Incubate for a predetermined time (e.g., 1-4 hours) to allow for inhibitor uptake.

-

-

Calpain Activation: Induce Calpain activity by treating the cells with a calcium ionophore, such as ionomycin (e.g., 1-5 µM), for a short duration (e.g., 15-30 minutes).

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the protein state.

Quantitative N-terminomics (TAILS)

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

N-terminal Labeling: Block the primary amines of the N-termini of proteins with an isobaric tag (e.g., TMT or iTRAQ) according to the manufacturer's protocol. This allows for the relative quantification of peptides in the different treatment groups.

-

Protein Digestion: Digest the labeled proteins with trypsin. Trypsin cleaves C-terminal to lysine and arginine residues, generating new N-termini.

-

Enrichment of N-terminal Peptides: The original N-terminal peptides (now labeled) are enriched from the newly generated tryptic peptides.

-

LC-MS/MS Analysis: Analyze the enriched N-terminal peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will identify the peptide sequences and quantify the abundance of the isobaric tags.

Data Analysis

-

Database Searching: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the raw MS data against a relevant protein database (e.g., UniProt/Swiss-Prot) to identify peptides and proteins.[12]

-

Quantitative Analysis: Calculate the fold change in the abundance of each identified N-terminal peptide between the this compound treated group and the vehicle control group.

-

Identification of Putative Substrates: Proteins with a significant decrease in the abundance of a specific neo-N-terminal peptide in the presence of this compound are considered putative Calpain-2 substrates.

-

Bioinformatics Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., using STRING-db or Metascape) on the list of putative substrates to identify overrepresented biological processes and signaling pathways.[10]

Validation of Putative Substrates

-

In Vitro Cleavage Assay:

-

Incubate the purified recombinant candidate substrate protein with purified active Calpain-2 in the presence and absence of this compound.

-

Analyze the reaction products by SDS-PAGE and Coomassie staining or Western blotting to observe cleavage.

-

-

Western Blot Analysis:

-

Validate the cleavage of the endogenous substrate in cell lysates from the original experiment.

-

Use an antibody that recognizes the full-length protein and potentially the cleavage fragments. A decrease in the full-length protein and the appearance of a specific fragment in the vehicle-treated, calcium-stimulated sample, which is absent or reduced in the this compound-treated sample, confirms the cleavage.

-

-

Site-Directed Mutagenesis:

-

Identify the putative cleavage site from the N-terminomics data.

-

Mutate the amino acids at the cleavage site in the substrate protein.

-

Express the mutated protein in cells and repeat the cleavage assay to confirm that the mutation prevents Calpain-2-mediated cleavage.

-

Data Presentation

Quantitative data from the proteomics experiment should be summarized in a clear and concise table to facilitate the identification of high-confidence substrate candidates.

Table 1: Putative Calpain-2 Substrates Identified by N-terminomics

| Protein Name | Gene Name | UniProt ID | Neo-N-terminal Peptide Sequence | Fold Change (Vehicle/Calpain-2-IN-1) | p-value |

| Alpha-spectrin | SPTA1 | P02549 | ... | 4.2 | <0.01 |

| Talin-1 | TLN1 | P26039 | ... | 3.8 | <0.01 |

| Filamin-A | FLNA | P21333 | ... | 3.5 | <0.01 |

| PTEN | PTEN | P60484 | ... | 2.9 | <0.05 |

| STEP | PTPN5 | P54829 | ... | 2.5 | <0.05 |

Key Calpain-2 Signaling Pathways

The identification of Calpain-2 substrates allows for the elucidation of its role in various signaling pathways. Below are diagrams of two key pathways where Calpain-2 is implicated.

References

- 1. N‐terminomics and proteomics analysis of Calpain‐2 reveal key proteolytic processing of metabolic and cell adhesion proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calpain-2 - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. portlandpress.com [portlandpress.com]

- 5. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 6. Calpain-1 and calpain-2: the yin and yang of synaptic plasticity and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification and neuroprotective properties of NA‐184, a calpain‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Calpain-1 and Calpain-2 in the Brain: What Have We Learned from 45 Years of Research? [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 11. The Identification of Proteolytic Substrates of Calpain-5 with N-Terminomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Rockefeller University » MS-based Relative Quantitation [rockefeller.edu]

The Role of Calpain-2 Inhibition in Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. The calpain family of calcium-activated cysteine proteases, particularly calpain-1 and calpain-2, are critical regulators of synaptic function, exhibiting opposing roles in the modulation of synaptic strength. While calpain-1 is essential for the induction of long-term potentiation (LTP), a cellular correlate of learning, calpain-2 acts as a negative regulator, limiting the magnitude of LTP and promoting synaptic depression and neurodegeneration.[1][2][3] This has positioned selective calpain-2 inhibitors as promising therapeutic agents for cognitive enhancement and neuroprotection. This technical guide provides an in-depth overview of the effects of calpain-2 inhibition on synaptic plasticity, with a focus on the selective inhibitor Calpain-2-IN-1. Due to the limited specific data on this compound in synaptic plasticity studies, this guide will also incorporate data from other well-characterized selective calpain-2 inhibitors, such as C2I (NA-101) and NA-184, to provide a comprehensive understanding of this class of compounds.

Introduction: The Dichotomous Roles of Calpain-1 and Calpain-2 in Synaptic Plasticity

Calpains are intracellular proteases that are activated by elevated calcium levels. In the central nervous system, calpain-1 and calpain-2 are the two major isoforms and have distinct and often opposing functions in synaptic plasticity.[1][2]

-

Calpain-1: Primarily activated by calcium influx through synaptic NMDA receptors, calpain-1 is a key mediator of LTP induction.[4][5] Its activation leads to the cleavage of specific substrates that promote synaptic strengthening.

-

Calpain-2: In contrast, calpain-2 is preferentially activated by calcium influx through extrasynaptic NMDA receptors and negatively regulates synaptic plasticity.[4] Its activity limits the extent of LTP and can contribute to long-term depression (LTD) and neurodegenerative processes.[1][3]

This functional dichotomy makes selective inhibition of calpain-2 a strategic approach to enhance synaptic plasticity and potentially treat cognitive disorders.

This compound: A Selective Calpain-2 Inhibitor

This compound is a potent and selective inhibitor of calpain-2. Its selectivity is crucial for therapeutic applications, as non-selective inhibition of both calpain isoforms could have detrimental effects on essential cellular processes, including LTP.

Data Presentation: Inhibitor Specificity

Quantitative data on the inhibitory activity of this compound and other relevant selective calpain-2 inhibitors are summarized in the table below.

| Inhibitor | Target | Ki (nM) | Selectivity (Calpain-1 Ki / Calpain-2 Ki) | Reference |

| This compound | Calpain-1 | 181 | ~23-fold | [6] |

| Calpain-2 | 7.8 | [6] | ||

| C2I (NA-101) | Calpain-1 | 1300 | >50-fold | [7][8] |

| Calpain-2 | 25 | [7] | ||

| NA-184 | Calpain-1 | >10,000 (EC50) | >23-fold (based on EC50) | [9] |

| Calpain-2 | 430 (EC50) | [9] |

Signaling Pathways Modulated by Calpain-2 Inhibition

The selective inhibition of calpain-2 is expected to enhance synaptic plasticity by preventing the cleavage of key substrates involved in the negative regulation of LTP. The following diagram illustrates the signaling cascade associated with calpain-2 activation and the expected impact of its inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effect of calpain-2 inhibitors on synaptic plasticity.

Electrophysiological Recording of Long-Term Potentiation (LTP) in Hippocampal Slices

This protocol is adapted from studies investigating the effects of calpain inhibitors on LTP.[10][11][12]

Objective: To measure the effect of this compound on the induction and maintenance of LTP at the Schaffer collateral-CA1 synapse.

Materials:

-

Acute hippocampal slices (350-400 µm) from adult rodents.

-

Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 4.4 KCl, 2.5 CaCl₂, 1.3 MgSO₄, 1 NaH₂PO₄, 26.2 NaHCO₃, and 10 glucose, saturated with 95% O₂/5% CO₂.

-

This compound stock solution (in DMSO).

-

Recording and stimulating electrodes.

-

Electrophysiology rig with amplifier, digitizer, and data acquisition software.

Procedure:

-

Prepare acute hippocampal slices using a vibratome and allow them to recover in aCSF for at least 1 hour.

-

Transfer a slice to the recording chamber and perfuse with aCSF at a constant flow rate.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Establish a stable baseline of fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz).

-

Apply this compound (e.g., 0.5-1 µM final concentration) or vehicle (DMSO) to the perfusion solution and continue baseline recording for another 20-30 minutes.

-

Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) or a theta-burst stimulation (TBS) protocol.

-

Record fEPSPs for at least 60 minutes post-induction to monitor the maintenance of LTP.

-

Analyze the data by normalizing the fEPSP slope to the pre-HFS/TBS baseline.

Western Blot Analysis of Calpain-2 Substrates

This protocol is a general guideline for detecting the cleavage of calpain-2 substrates in brain tissue.[13][14][15]

Objective: To determine if this compound treatment prevents the cleavage of calpain-2 substrates like spectrin, PTEN, or STEP in response to a neurotoxic stimulus.

Materials:

-

Brain tissue homogenates (e.g., hippocampus or cortex) from control and treated animals.

-

RIPA or similar lysis buffer with protease and phosphatase inhibitors.

-

BCA or Bradford protein assay kit.

-

SDS-PAGE gels, electrophoresis, and transfer apparatus.

-

PVDF or nitrocellulose membranes.

-

Primary antibodies against total and cleaved forms of spectrin, PTEN, and STEP.

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Homogenize brain tissue in ice-cold lysis buffer.

-

Centrifuge the homogenates to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and perform densitometric analysis to quantify protein levels.

Calpain Activity Assay

This protocol is based on commercially available fluorometric assay kits.[16][17][18][19]

Objective: To measure the direct inhibitory effect of this compound on calpain-2 activity in brain lysates.

Materials:

-

Brain tissue lysates.

-

Calpain activity assay kit (containing extraction buffer, reaction buffer, and a fluorogenic calpain substrate like Suc-LLVY-AMC or Ac-LLY-AFC).

-

Fluorometric plate reader.

Procedure:

-

Prepare cytosolic extracts from brain tissue using the provided extraction buffer.

-

Determine the protein concentration of the extracts.

-

In a 96-well plate, add a defined amount of protein lysate to each well.

-

Add varying concentrations of this compound or a vehicle control to the wells.

-

Initiate the reaction by adding the reaction buffer and the fluorogenic substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).

-

Calculate the percentage of calpain activity inhibition for each concentration of the inhibitor.

Expected Outcomes and Interpretation

Based on the known roles of calpain-2 and the effects of other selective inhibitors, the following outcomes are anticipated from studies using this compound:

-

Enhanced LTP: Treatment with this compound is expected to increase the magnitude of LTP compared to vehicle-treated controls.[8][20] This would be observed as a greater potentiation of the fEPSP slope following HFS or TBS.

-

Protection of Calpain-2 Substrates: Western blot analysis should reveal a reduction in the cleavage of calpain-2 substrates like spectrin, PTEN, and STEP in the presence of this compound, particularly under conditions of excitotoxicity or neurotrauma that would normally activate calpain-2.

-

Direct Inhibition of Calpain-2 Activity: The in vitro calpain activity assay will provide a direct measure of the potency and efficacy of this compound in inhibiting calpain-2 from brain extracts.

The following diagram illustrates a typical experimental workflow for evaluating a selective calpain-2 inhibitor.

Conclusion

The selective inhibition of calpain-2 represents a promising strategy for the enhancement of synaptic plasticity and the potential treatment of cognitive deficits associated with various neurological and psychiatric disorders. This compound, with its demonstrated selectivity for calpain-2, is a valuable research tool for dissecting the intricate roles of calpain isoforms in synaptic function. The experimental protocols and theoretical framework provided in this guide offer a comprehensive approach for researchers and drug development professionals to investigate the effects of this compound and similar compounds on synaptic plasticity. Future in vivo studies are warranted to translate the promising in vitro and ex vivo findings into potential therapeutic applications.

References

- 1. Calpain-1 and Calpain-2 in the Brain: What Have We Learned from 45 Years of Research? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calpain-1 and calpain-2: the yin and yang of synaptic plasticity and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Calpain-1 and Calpain-2 in the Brain: New Evidence for a Critical Role of Calpain-2 in Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Calpain-2 as a therapeutic target for acute neuronal injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification and neuroprotective properties of NA‐184, a calpain‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Identifying putative substrates of Calpain-15 in neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Western blot in homogenised mouse brain samples [protocols.io]

- 15. Unlocking the brain: A new method for Western blot protein detection from fixed brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. abcam.com [abcam.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Calpain-Glo™ Protease Assay [worldwide.promega.com]

- 19. abcam.com [abcam.com]

- 20. research.westernu.edu [research.westernu.edu]

Methodological & Application

Application Notes and Protocols for Calpain-2-IN-1 in DMSO

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the solubility and stability of Calpain-2-IN-1 in Dimethyl Sulfoxide (DMSO), along with protocols for its characterization and use in a research setting.

Introduction to this compound

Calpain-2 is a calcium-dependent cysteine protease that has been implicated in a variety of cellular processes, including cell migration, proliferation, and apoptosis. Dysregulation of Calpain-2 activity is associated with several pathological conditions, most notably neurodegenerative diseases.[1][2] In these conditions, Calpain-2 activation can lead to the cleavage of key cellular substrates, contributing to neuronal damage and death.[3][4] this compound is a potent and specific inhibitor of Calpain-2, making it a valuable tool for studying the physiological and pathological roles of this enzyme and a potential therapeutic agent.[5]

Physicochemical Properties of this compound

Solubility in DMSO

This compound exhibits high solubility in DMSO. It is important to use high-quality, anhydrous DMSO for the preparation of stock solutions, as the presence of water can affect the solubility and stability of the compound.[5]

| Parameter | Value | Notes |

| Solubility in DMSO | 100 mg/mL | Equivalent to 189.53 mM.[5] |

| Preparation | Ultrasonic assistance may be required for complete dissolution.[5] | It is recommended to use freshly opened DMSO to avoid issues with hygroscopicity.[5] |

Stability and Storage

Proper storage of this compound, both in solid form and in solution, is critical to maintain its integrity and activity.

| Form | Storage Temperature | Stability Period |

| Solid Powder | -20°C | 3 years |

| 4°C | 2 years | |

| DMSO Stock Solution | -80°C | 6 months[5] |

| -20°C | 1 month[5] |

To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.

Application Notes for Handling this compound in DMSO

-

Preparing Stock Solutions:

-

Always use anhydrous, high-purity DMSO.

-

To prepare a 100 mg/mL stock solution, add 1 mL of DMSO to 100 mg of this compound.

-

If the compound does not dissolve readily, sonicate the solution in a water bath for short intervals until it becomes clear.

-

-

Working with Stock Solutions:

-

Before use, allow the frozen stock solution to thaw completely at room temperature.

-

Vortex briefly to ensure homogeneity.

-

For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

-

Experimental Protocols

Protocol for Determination of Kinetic Solubility of this compound in an Aqueous Buffer

This protocol describes a method to determine the kinetic solubility of this compound in a physiologically relevant buffer, starting from a DMSO stock solution.

Materials:

-

This compound

-

Anhydrous DMSO

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates

-

Plate shaker

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Dispense 198 µL of PBS (pH 7.4) into the wells of a 96-well plate.

-

Add 2 µL of the 10 mM this compound DMSO stock solution to the wells to achieve a final concentration of 100 µM. This initiates the precipitation process.

-

Seal the plate and incubate at room temperature for 2 hours on a plate shaker. This allows the solution to reach equilibrium.

-

After incubation, visually inspect the wells for any precipitate.

-

To quantify the soluble fraction, centrifuge the plate to pellet any precipitate.

-

Carefully transfer the supernatant to a new plate.

-

Measure the concentration of this compound in the supernatant using a pre-established method, such as UV-Vis spectrophotometry at the compound's λmax or by HPLC with a standard curve.

Protocol for Assessing the Stability of this compound in DMSO

This protocol outlines a procedure to evaluate the stability of this compound in a DMSO stock solution over time at different storage temperatures.

Materials:

-

This compound

-

Anhydrous DMSO

-

HPLC system with a suitable column (e.g., C18)

-

-20°C and -80°C freezers

-

Microcentrifuge tubes

Procedure:

-

Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).

-

Analyze a sample of the freshly prepared stock solution by HPLC to obtain a baseline (Time 0) chromatogram. This will be used to determine the initial purity and concentration.

-

Aliquot the remaining stock solution into multiple microcentrifuge tubes.

-

Store half of the aliquots at -20°C and the other half at -80°C.

-

At designated time points (e.g., 1 week, 1 month, 3 months, 6 months), remove one aliquot from each storage temperature.

-

Allow the samples to thaw completely at room temperature.

-

Analyze the samples by HPLC under the same conditions as the Time 0 sample.

-

Compare the peak area of the parent compound and look for the appearance of any new peaks that would indicate degradation.

-

Calculate the percentage of the remaining this compound at each time point relative to the Time 0 sample.

Calpain-2 Signaling in Neurodegeneration

Calpain-2 is a key mediator of neurodegenerative processes. Its activation, often triggered by excitotoxicity via extrasynaptic NMDA receptors, leads to the cleavage of various cellular substrates, ultimately resulting in neuronal death. This compound can block this cascade by directly inhibiting Calpain-2.

Caption: Calpain-2 signaling pathway in neurodegeneration.

References

Application Notes and Protocols for Calpain-2-IN-1 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calpain-2, a calcium-dependent cysteine protease, is a key regulator in numerous cellular processes, including cell migration, proliferation, and apoptosis. Dysregulation of calpain-2 activity has been implicated in various pathologies, such as neurodegenerative diseases and cancer[1][2]. This makes calpain-2 a compelling target for therapeutic intervention. Calpain-2-IN-1 is a potent and selective inhibitor of calpain-2, exhibiting significantly higher affinity for calpain-2 over its isoform, calpain-1.[3] These application notes provide a detailed protocol for an in vitro fluorometric assay to characterize the inhibitory activity of this compound.

Data Presentation

The inhibitory potency of this compound is summarized in the table below, highlighting its selectivity for calpain-2.

| Inhibitor | Target | K_i_ (nM) | Selectivity (Calpain-1/Calpain-2) |

| This compound | Calpain-1 | 181 | ~23-fold |

| Calpain-2 | 7.8 |

Table 1: Inhibitory Potency of this compound. The table displays the inhibitor constant (K_i_) for this compound against human calpain-1 and calpain-2.[3]

Experimental Protocols

This section details the protocol for a fluorometric in vitro assay to determine the inhibitory activity of this compound on calpain-2. The protocol is adapted from standard commercially available calpain activity assay kits.

Materials and Reagents

-

Purified human calpain-1 and calpain-2 enzymes

-

This compound

-

Fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC or Ac-LLY-AFC)

-

Assay Buffer (e.g., 60 mM Imidazole-HCl, pH 7.3, containing 5 mM CaCl₂, 5 mM L-cysteine, and 2.5 mM β-mercaptoethanol)

-

Inhibitor Solvent (e.g., DMSO)

-

96-well black microplates

-

Fluorometric microplate reader with excitation/emission wavelengths suitable for the chosen substrate (e.g., Ex/Em = 380/450 nm for AMC-based substrates)

Protocol

-

Preparation of Reagents:

-

Prepare a stock solution of the fluorogenic calpain substrate in DMSO.

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in Assay Buffer to achieve a range of desired final concentrations for the IC₅₀ determination. Also, prepare a vehicle control (Assay Buffer with the same final concentration of DMSO as the inhibitor dilutions).

-

Dilute the purified calpain-1 and calpain-2 enzymes to the desired working concentration in ice-cold Assay Buffer immediately before use.

-

-

Assay Procedure:

-

To each well of a 96-well black microplate, add the following in the specified order:

-

Assay Buffer to bring the final volume to 100 µL.

-

10 µL of the serially diluted this compound or vehicle control.

-

10 µL of the diluted calpain-1 or calpain-2 enzyme solution.

-

-

Incubate the plate at 30°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 10 µL of the fluorogenic calpain substrate to each well.

-

Immediately begin monitoring the fluorescence intensity every 30 seconds for 15-30 minutes using a fluorometric microplate reader.

-

-

Data Analysis:

-

Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor and the vehicle control.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Mandatory Visualizations

Calpain-2 Signaling Pathway

Caption: Calpain-2 signaling pathway and inhibition.

Experimental Workflow for In Vitro Inhibition Assay

Caption: In vitro calpain inhibitor assay workflow.

References

Application Notes and Protocols for Calpain-2-IN-1 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Calpain-2-IN-1, a selective inhibitor of Calpain-2, in various cell culture applications. This document outlines the inhibitor's mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data to facilitate its effective use in research and drug development.

Introduction

Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases. The two major ubiquitous isoforms, Calpain-1 (μ-calpain) and Calpain-2 (m-calpain), play critical roles in a multitude of cellular processes, including cell motility, proliferation, and apoptosis. Notably, these two isoforms often exhibit opposing functions. Calpain-1 is generally associated with cell survival and synaptic plasticity, while Calpain-2 is frequently implicated in neurodegeneration and cell death pathways.[1][2][3][4][5] This functional dichotomy makes the selective inhibition of Calpain-2 a promising therapeutic strategy for various pathologies, including neurodegenerative diseases and traumatic brain injury.[1][2][4]

This compound is a potent and selective inhibitor of Calpain-2. Its selectivity is crucial for dissecting the specific roles of Calpain-2 in cellular signaling and for developing targeted therapeutics that avoid interfering with the physiological functions of Calpain-1.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound and a related selective Calpain-2 inhibitor, NA-184. This data is essential for determining the appropriate concentration range for your cell culture experiments.

| Inhibitor | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| This compound | Calpain-1 | Biochemical | 181 | - | [6] |

| Calpain-2 | Biochemical | 7.8 | - | [6] | |

| NA-184 | Human Calpain-1 | Biochemical | - | No inhibition up to 10,000 | [7][8] |

| Human Calpain-2 | Biochemical | - | 1.3 | [7][8] | |

| Mouse Calpain-2 | in vivo | - | 130 | [7][8] |

Signaling Pathways

Calpain-1 and Calpain-2 are involved in distinct and often opposing signaling pathways. Understanding these pathways is critical for interpreting experimental results when using a selective inhibitor like this compound.

Calpain-1 Pro-Survival and Synaptic Plasticity Pathway

Synaptic N-methyl-D-aspartate (NMDA) receptor activation triggers a calcium influx that activates Calpain-1. Activated Calpain-1 cleaves and inactivates PHLPP1 (PH domain and leucine-rich repeat protein phosphatase 1), a negative regulator of the pro-survival kinases Akt and ERK. This leads to the activation of Akt and ERK, promoting neuronal survival and long-term potentiation (LTP), a cellular correlate of learning and memory.[3]

Calpain-2 Neurodegenerative Pathway

Activation of extrasynaptic NMDA receptors leads to a more significant and prolonged calcium influx, which activates Calpain-2. Activated Calpain-2 can be further potentiated by ERK-mediated phosphorylation.[1] Calpain-2 then cleaves several substrates, including STEP (striatal-enriched tyrosine phosphatase) and PTEN (phosphatase and tensin homolog), leading to the activation of pro-apoptotic pathways involving p38 MAPK and inhibiting pro-survival signals.[3][5] This cascade ultimately contributes to neurodegeneration and limits synaptic plasticity.[3][5]

Experimental Protocols

The following are generalized protocols that can be adapted for specific cell types and experimental questions.

Determining the Effective Concentration of this compound using a Cell Viability Assay

This protocol describes how to determine the optimal, non-toxic concentration range of this compound for your target cells.

Materials:

-

Target cell line

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound (stock solution in DMSO)

-

Cell viability reagent (e.g., MTT, PrestoBlue)

-

Plate reader

Procedure:

-

Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

-

Inhibitor Preparation: Prepare a serial dilution of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform 2- or 3-fold dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

-

Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

-

Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

-

Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the concentration range that does not significantly affect cell viability. This range can then be used for subsequent functional assays.

Assessing Calpain-2 Activity by Western Blotting

This protocol allows for the detection of Calpain-2 activity by monitoring the cleavage of a known calpain substrate, such as spectrin. A decrease in the abundance of the full-length substrate and an increase in its cleavage products indicate calpain activity.

Materials:

-

Target cell line

-

Complete cell culture medium

-

Inducer of calpain activity (e.g., calcium ionophore, glutamate)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against a calpain substrate (e.g., anti-spectrin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Culture cells to the desired confluency. Pre-treat cells with the determined effective concentration of this compound or vehicle for a suitable time (e.g., 1-2 hours). Then, add the calpain activity inducer and incubate for the desired period.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After washing, add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities for the full-length substrate and its cleavage products. A decrease in the full-length protein and an increase in the cleavage products in the inducer-treated sample, which is reversed by this compound treatment, indicates specific inhibition of Calpain-2.

Conclusion

This compound is a valuable tool for investigating the specific functions of Calpain-2 in cellular physiology and pathology. By using the provided protocols and quantitative data as a starting point, researchers can effectively design and execute experiments to elucidate the role of Calpain-2 in their specific area of interest. It is always recommended to perform initial dose-response and time-course experiments to optimize the conditions for each specific cell type and experimental setup.

References

- 1. Calpain-2 as a therapeutic target for acute neuronal injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calpain-1 and Calpain-2 in the Brain: New Evidence for a Critical Role of Calpain-2 in Neuronal Death [mdpi.com]

- 3. Calpain-1 and Calpain-2 in the Brain: New Evidence for a Critical Role of Calpain-2 in Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Calpain-1 and calpain-2: the yin and yang of synaptic plasticity and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]